molecular formula C3H12NNaO5S B3430245 Sodium 3-aminopropane-1-sulfonate CAS No. 81028-90-2

Sodium 3-aminopropane-1-sulfonate

Cat. No.: B3430245
CAS No.: 81028-90-2
M. Wt: 197.19 g/mol
InChI Key: DGMRLMMIFJTAHR-UHFFFAOYSA-M
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Description

Sodium 3-aminopropane-1-sulfonate, also known as homotaurine, is an organic compound with the molecular formula C3H8NNaO3S. It is a white crystalline solid that is soluble in water and alcohols. This compound is known for its stability and is used in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-aminopropane-1-sulfonate can be synthesized by reacting 3-aminopropane-1-sulfonic acid with sodium hydroxide under alkaline conditions. The reaction typically involves dissolving 3-aminopropane-1-sulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

Sodium 3-aminopropane-1-sulfonate exerts its effects primarily through its interaction with GABA receptors. It acts as a GABA receptor agonist, mimicking the action of gamma-aminobutyric acid (GABA) and modulating neurotransmission. This interaction helps in stabilizing neuronal activity and has potential therapeutic implications for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-aminopropane-1-sulfonate is unique due to its dual role as a biochemical buffer and a neuroprotective agent. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Properties

CAS No.

81028-90-2

Molecular Formula

C3H12NNaO5S

Molecular Weight

197.19 g/mol

IUPAC Name

sodium;3-aminopropane-1-sulfonate;dihydrate

InChI

InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1

InChI Key

DGMRLMMIFJTAHR-UHFFFAOYSA-M

SMILES

C(CN)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CN)CS(=O)(=O)[O-].O.O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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